molecular formula C22H19N3O6S2 B278677 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate

Cat. No. B278677
M. Wt: 485.5 g/mol
InChI Key: QSQRWXGKLGSQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate, also known as DBIBD, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in many cellular processes. In

Mechanism of Action

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate inhibits PP2A by binding to the catalytic subunit of the enzyme, thereby preventing its activity. PP2A is a key regulator of many cellular processes, and its inhibition by 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate can lead to cell death in cancer cells. The mechanism of action of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate is still being studied, and further research is needed to fully understand its effects on PP2A and other cellular processes.
Biochemical and Physiological Effects:
3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate has been shown to have potent anti-cancer properties and can induce cell death in various cancer cell lines. It has also been shown to have neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases. However, the exact biochemical and physiological effects of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate are still being studied, and further research is needed to fully understand its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate is a potent inhibitor of PP2A and can be used to study the role of this enzyme in various cellular processes. Its specificity for PP2A makes it a valuable tool for researchers studying the molecular mechanisms of cancer and neurodegenerative diseases. However, 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate has some limitations in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate. One area of interest is the development of new derivatives of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate that have improved potency and specificity for PP2A. Another area of interest is the use of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate in combination with other drugs to enhance its anti-cancer properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate and its potential therapeutic applications.

Synthesis Methods

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate can be synthesized using a multi-step process that involves the reaction of 3-aminophenyl 4-benzoate with 1,1-dioxide-1,2-benzisothiazole and dimethyl sulfone. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate has been extensively used in scientific research to study the role of PP2A in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. It has been shown to be a potent inhibitor of PP2A and can induce cell death in cancer cells. 3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate has also been used to study the molecular mechanisms of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate

Molecular Formula

C22H19N3O6S2

Molecular Weight

485.5 g/mol

IUPAC Name

[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 4-(dimethylsulfamoyl)benzoate

InChI

InChI=1S/C22H19N3O6S2/c1-25(2)33(29,30)18-12-10-15(11-13-18)22(26)31-17-7-5-6-16(14-17)23-21-19-8-3-4-9-20(19)32(27,28)24-21/h3-14H,1-2H3,(H,23,24)

InChI Key

QSQRWXGKLGSQKV-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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